(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine
Description
The compound "(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine" is a bicyclic heterocyclic molecule featuring a thiopyrano[4,3-c]pyrazole core. Key structural elements include:
- Thiopyrano ring: A six-membered sulfur-containing ring fused to a pyrazole moiety.
- Substituents: An isopropyl group at position 2 and a methanamine (-CH2NH2) group at position 3.
Properties
Molecular Formula |
C10H17N3S |
|---|---|
Molecular Weight |
211.33 g/mol |
IUPAC Name |
(2-propan-2-yl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazol-3-yl)methanamine |
InChI |
InChI=1S/C10H17N3S/c1-7(2)13-10(5-11)8-6-14-4-3-9(8)12-13/h7H,3-6,11H2,1-2H3 |
InChI Key |
OLCJBOAVSFPEDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=C2CSCCC2=N1)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of intermediate compounds through electrophilic cyclization and subsequent functional group modifications. For example, the synthesis may start with the preparation of a pyrazole intermediate, followed by cyclization with a thiopyrano precursor under specific conditions such as the presence of iodine as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of microwave irradiation to accelerate reaction times and the employment of various catalysts to improve reaction efficiency . The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in sufficient quantities for research and commercial use.
Chemical Reactions Analysis
Types of Reactions
(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole and thiopyrano rings.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules, contributing to the development of new materials and catalysts.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Mechanism of Action
The mechanism of action of (2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and resulting in various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Variations
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations:
Core Ring System: The target compound and analogs in , and 7 share the thiopyrano[4,3-c]pyrazole core, which incorporates sulfur in the six-membered ring.
Substituent Effects: Position 2: The isopropyl group in the target compound provides steric bulk compared to methyl () or cyclopropylmethyl (). Substitutions here may influence binding affinity in biological systems. Position 3: The methanamine group (-CH2NH2) in the target compound contrasts with methanol (-CH2OH) in and ethanol derivatives in . The primary amine may enhance solubility or enable salt formation, whereas hydroxyl groups could participate in hydrogen bonding .
Synthetic Pathways: describes the use of hydrazine derivatives and tosyl chloride for functionalizing the thiopyrano-pyrazole core, suggesting analogous methods could apply to the target compound . and highlight cyclopropylmethyl substituents, which require specialized reagents like cyclopropane derivatives, indicating synthetic complexity compared to isopropyl or methyl groups .
Physicochemical and Functional Comparisons
- The thiopyrano core (sulfur) may reduce solubility relative to the pyrano (oxygen) analog () due to decreased hydrogen-bonding capacity .
- Pharmacological Potential: emphasizes medicinal applications of thiopyrano-pyrazole derivatives, particularly for central nervous system (CNS) targets, due to their ability to cross the blood-brain barrier . The primary amine in the target compound could serve as a protonatable group, enhancing interaction with biological receptors or enzymes.
Biological Activity
(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to present a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Biological Activity Overview
The biological activity of this compound has been investigated primarily for its potential anticancer properties and effects on various biological pathways.
Anticancer Activity
Recent studies have shown that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study evaluated the antiproliferative activity of related pyrazole derivatives against human cancer cell lines such as MCF-7 (breast cancer) and K562 (chronic myeloid leukemia) .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-Isopropyl-2,4,6,7-tetrahydrothiopyrano | MCF-7 | 10 | Induction of apoptosis |
| K562 | 15 | Inhibition of cell proliferation | |
| 4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin) | K562 | 5 | PARP-1 cleavage and caspase activation |
The mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : Similar pyrazole derivatives have been found to induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins.
- Cell Cycle Arrest : Some studies indicate that these compounds can cause cell cycle arrest at the G1/S phase, leading to reduced cell proliferation .
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cellular signaling pathways that promote cancer cell survival.
Case Studies
A notable case study involved the synthesis and evaluation of several pyrazole derivatives, including this compound. The study highlighted the compound's ability to reduce cell viability in treated cancer cells significantly compared to untreated controls .
Study Findings:
- Cell Viability Assay : Treatment with the compound resulted in a dose-dependent decrease in cell viability in both MCF-7 and K562 cell lines.
- Flow Cytometry Analysis : Flow cytometric analysis confirmed an increase in apoptotic cells after treatment with the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
